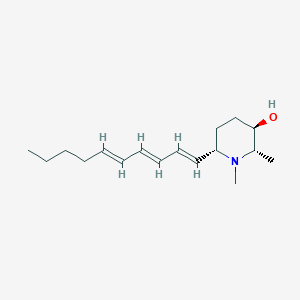

Microgrewiapine A

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H29NO |

|---|---|

Molecular Weight |

263.4 g/mol |

IUPAC Name |

(2S,3R,6S)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol |

InChI |

InChI=1S/C17H29NO/c1-4-5-6-7-8-9-10-11-12-16-13-14-17(19)15(2)18(16)3/h7-12,15-17,19H,4-6,13-14H2,1-3H3/b8-7+,10-9+,12-11+/t15-,16+,17+/m0/s1 |

InChI Key |

ZBJGGLXQNXXXRO-VCZRHBNQSA-N |

Isomeric SMILES |

CCCC/C=C/C=C/C=C/[C@@H]1CC[C@H]([C@@H](N1C)C)O |

Canonical SMILES |

CCCCC=CC=CC=CC1CCC(C(N1C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Microcos paniculata: A Promising Source of the Novel Piperidine Alkaloid Microgrewiapine A

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Microcos paniculata L. (family Malvaceae), a shrub or small tree distributed throughout Southeast Asia, has a history of use in traditional medicine for treating a variety of ailments, including fever, diarrhea, and indigestion.[1][2] Phytochemical investigations into this plant have revealed a rich diversity of secondary metabolites, including flavonoids, triterpenoids, and notably, a class of structurally unique piperidine alkaloids.[3][4] Among these, Microgrewiapine A, a novel N-methyl-2-methyl-6-(deca-1′,3′,5′-trienyl)piperidin-3-ol alkaloid, has emerged as a compound of significant interest due to its selective cytotoxicity against human colon cancer cells and its activity as a nicotinic acetylcholine receptor (nAChR) antagonist.[5][6] This technical guide provides a comprehensive overview of Microcos paniculata as a source of this compound, detailing its isolation, characterization, and biological activities, with a focus on experimental protocols and underlying molecular mechanisms for a scientific audience.

Chemical and Physical Properties of this compound

This compound was first isolated from the stem bark of Microcos paniculata. Its structure was elucidated through extensive spectroscopic analysis.[5][6]

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₉NO | [5][6] |

| Molecular Weight | 263.42 g/mol | [5] |

| Appearance | Colorless needle crystals | [5][6] |

| Melting Point | 127–128 °C | [5][6] |

| Optical Rotation | [α]¹⁵D +15.4 (c 0.1, MeOH) | [5][6] |

| HRESIMS | m/z 264.2329 [M + H]⁺ (calcd for C₁₇H₃₀NO, 264.2327) | [5][6] |

| UV (MeOH) λₘₐₓ (log ε) | 270 nm | [5][6] |

| IR (film) νₘₐₓ | 3402, 2929, 1629 cm⁻¹ | [5][6] |

Experimental Protocols

Isolation of this compound from Microcos paniculata

The following protocol is a detailed methodology for the extraction and purification of this compound from the stem bark of Microcos paniculata.[5][6]

1. Plant Material and Extraction:

-

Air-dried and powdered stem bark of Microcos paniculata (1.5 kg) is subjected to extraction with chloroform (CHCl₃) at room temperature.

-

The solvent is evaporated under reduced pressure to yield a crude chloroform extract.

2. Solvent Partitioning:

-

The crude CHCl₃ extract is suspended in 90% aqueous methanol (MeOH) and partitioned against petroleum ether.

-

The 90% MeOH fraction is then diluted to 60% aqueous MeOH and partitioned with CHCl₃.

-

The resulting CHCl₃-soluble fraction is concentrated to yield a dark, viscous residue.

3. Column Chromatography (Silica Gel):

-

The CHCl₃-soluble fraction is subjected to silica gel column chromatography.

-

The column is eluted with a stepwise gradient of petroleum ether and ethyl acetate (EtOAc).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Further Chromatographic Purification:

-

Fractions containing compounds of interest are further purified using a combination of Sephadex LH-20 column chromatography (eluting with MeOH) and semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Final purification by reversed-phase HPLC yields pure this compound.

Cytotoxicity Assay against HT-29 Human Colon Cancer Cells

The cytotoxic activity of this compound is evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][7]

1. Cell Culture:

-

HT-29 human colon adenocarcinoma cells are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

2. Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 72 hours. A vehicle control (DMSO) is also included.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

3. Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Nicotinic Acetylcholine Receptor (nAChR) Antagonist Assay

The antagonistic activity of this compound on human α3β4 and α4β2 nAChR subtypes is assessed using a two-electrode voltage-clamp electrophysiology assay in Xenopus laevis oocytes.[5]

1. Oocyte Preparation and Receptor Expression:

-

Xenopus laevis oocytes are surgically removed and defolliculated.

-

cRNA encoding the human α3 and β4 or α4 and β2 nAChR subunits are injected into the oocytes.

-

The oocytes are incubated for 2-7 days to allow for receptor expression.

2. Electrophysiological Recordings:

-

Oocytes are placed in a recording chamber and perfused with a saline solution.

-

The oocytes are impaled with two microelectrodes filled with 3 M KCl to measure the membrane potential and inject current.

-

A baseline current is established, and then acetylcholine (ACh), the natural agonist, is applied to elicit an inward current through the expressed nAChRs.

-

To test for antagonistic activity, the oocytes are pre-incubated with this compound for a specific period before co-application with ACh.

3. Data Analysis:

-

The inhibition of the ACh-induced current by this compound is measured.

-

The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of the compound.

-

Concentration-response curves are generated to determine the IC₅₀ value for the antagonistic activity.

Biological Activities and Mechanism of Action

Cytotoxicity against Colon Cancer Cells

This compound has demonstrated selective cytotoxic activity against the HT-29 human colon cancer cell line.[5] This suggests a potential therapeutic application for this compound in the treatment of colon cancer.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound | HT-29 (Human Colon Cancer) | 6.8 | [5][6] |

| This compound | CCD-112CoN (Normal Colon) | > 10 | [5] |

| Paclitaxel (Positive Control) | HT-29 (Human Colon Cancer) | 0.001 | [5] |

Nicotinic Acetylcholine Receptor Antagonism

This compound acts as an antagonist at neuronal nicotinic acetylcholine receptors (nAChRs).[5] Specifically, it inhibits the function of the human α3β4 and α4β2 nAChR subtypes.[5][8]

| Compound | nAChR Subtype | Concentration (µM) | % Inhibition | Reference |

| This compound | hα4β2 | 10 | 60 | [5][8] |

| This compound | hα3β4 | 10 | 70 | [5][8] |

Proposed Signaling Pathway for Cytotoxicity

The cytotoxic effect of this compound in HT-29 colon cancer cells is likely linked to its antagonism of nAChRs. In many cancer types, including colon cancer, the activation of nAChRs by acetylcholine can trigger downstream signaling pathways that promote cell proliferation, survival, and angiogenesis, while inhibiting apoptosis.[1][9] Key pathways implicated include the PI3K/Akt and MAPK/ERK pathways.

By acting as an antagonist, this compound can block the binding of acetylcholine to nAChRs on HT-29 cells. This inhibition is proposed to disrupt the pro-survival signaling cascades, leading to a decrease in cell proliferation and the induction of apoptosis.

Conclusion and Future Directions

This compound, a piperidine alkaloid isolated from Microcos paniculata, displays promising and selective anticancer activity against human colon cancer cells. Its mechanism of action appears to be mediated through the antagonism of nicotinic acetylcholine receptors, leading to the inhibition of pro-survival signaling pathways and the induction of apoptosis.

For researchers and drug development professionals, this compound represents a novel lead compound for the development of targeted therapies for colon cancer. Further research is warranted to:

-

Fully elucidate the downstream signaling pathways affected by this compound in colon cancer cells.

-

Investigate its efficacy in in vivo models of colon cancer.

-

Explore its structure-activity relationships to design and synthesize more potent and selective analogs.

-

Conduct preclinical toxicology and pharmacokinetic studies to assess its potential as a therapeutic agent.

The continued exploration of natural products from medicinal plants like Microcos paniculata holds significant promise for the discovery of new and effective treatments for cancer and other diseases.

References

- 1. Nicotinic Acetylcholine Receptor Signaling in Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholinergic receptor pathways involved in apoptosis, cell proliferation and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic acetylcholine receptors in cancer: Limitations and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Nicotinic acetylcholine receptors mediate lung cancer growth [frontiersin.org]

- 6. Piperine alkaloid induces anticancer and apoptotic effects in cisplatin resistant ovarian carcinoma by inducing G2/M phase cell cycle arrest, caspase activation and inhibition of cell migration and PI3K/Akt/GSK3β signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. jneurosci.org [jneurosci.org]

- 9. aacrjournals.org [aacrjournals.org]

Discovery and Isolation of Microgrewiapine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microgrewiapine A is a piperidine alkaloid first isolated from the plant Microcos paniculata. This document provides a comprehensive overview of its discovery, isolation, and initial biological characterization. The content herein is intended to serve as a technical guide for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering detailed experimental protocols and data presented for clarity and reproducibility.

Discovery and Source

This compound was first reported by Still et al. in 2013, as part of a study investigating cytotoxic compounds from Microcos paniculata, a large shrub or small tree found in South and Southeast Asia. The compound was isolated from the chloroform-soluble extracts of the stem bark, branches, and leaves of this plant.[1][2][3]

Physicochemical and Biological Activity Data

A summary of the key quantitative data reported for this compound is presented in the tables below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₁NO | [4] |

| Molecular Weight | 293.46 g/mol | |

| Appearance | Colorless needle-like crystals | [4] |

| Melting Point | 130-131 °C | [4] |

| Optical Rotation | [α]D²⁵ +15.4 (c 1.0, MeOH) | [4] |

Table 1: Physicochemical Properties of this compound

| Biological Activity | Cell Line / Receptor | Result | Reference |

| Cytotoxicity | HT-29 (Human Colon Cancer) | IC₅₀ = 6.8 μM | [1][3] |

| Nicotinic Receptor Antagonism (hα4β2) | Human α4β2 nAChR | 60% inhibition | [1][3] |

| Nicotinic Receptor Antagonism (hα3β4) | Human α3β4 nAChR | 70% inhibition | [1][3] |

Table 2: Biological Activity of this compound

Experimental Protocols

Isolation of this compound from Microcos paniculata

The following is a detailed protocol for the extraction and isolation of this compound based on the original discovery.

1. Plant Material Collection and Preparation:

-

Collect fresh stem bark, branches, and leaves of Microcos paniculata.

-

Air-dry the plant material in a shaded, well-ventilated area until a constant weight is achieved.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

-

Perform separate extractions for the stem bark, branches, and leaves.

-

Macerate the powdered plant material with methanol (MeOH) at room temperature for 72 hours, with occasional agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

3. Solvent Partitioning:

-

Suspend the crude methanol extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity: hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

-

Separate the layers and concentrate each fraction to dryness. This compound is primarily found in the chloroform-soluble fraction.

4. Chromatographic Purification:

-

Subject the chloroform-soluble extract to column chromatography on silica gel.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of chloroform and methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., CHCl₃:MeOH, 95:5) and visualizing with an appropriate staining reagent (e.g., Dragendorff's reagent for alkaloids).

-

Pool the fractions containing the compound of interest and concentrate them.

-

Perform further purification of the enriched fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to yield pure this compound.

5. Structure Elucidation:

-

Characterize the purified compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, COSY, HMBC, HSQC, and high-resolution mass spectrometry (HRMS), to confirm its structure as this compound.

Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol describes a method for determining the cytotoxic activity of this compound against the HT-29 human colon cancer cell line.[5][6][7][8]

1. Cell Culture:

-

Culture HT-29 cells in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

3. Compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

4. Cell Fixation and Staining:

-

After incubation, gently remove the medium.

-

Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Wash the plate five times with slow-running tap water and allow it to air dry.

-

Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.

5. Measurement and Analysis:

-

Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Nicotinic Acetylcholine Receptor (nAChR) Antagonism Assay (⁸⁶Rb⁺ Efflux Assay)

This protocol outlines a functional assay to assess the antagonistic activity of this compound on human α4β2 and α3β4 nAChRs using ⁸⁶Rb⁺ efflux.[9][10][11]

1. Cell Culture and Receptor Expression:

-

Use a suitable cell line (e.g., HEK293 or CHO) stably transfected with the cDNAs for the human α4 and β2 subunits or α3 and β4 subunits of the nAChR.

-

Culture the cells in an appropriate medium and under conditions that ensure the expression of the receptors.

2. Cell Plating and Loading with ⁸⁶Rb⁺:

-

Plate the cells in 96-well plates and grow them to confluence.

-

Wash the cells with a buffer (e.g., HEPES-buffered saline).

-

Load the cells with ⁸⁶Rb⁺ by incubating them in a loading buffer containing ⁸⁶RbCl for 2-4 hours at 37°C.

3. Antagonist and Agonist Treatment:

-

Wash the cells to remove extracellular ⁸⁶Rb⁺.

-

Pre-incubate the cells with various concentrations of this compound (the antagonist) or buffer (for control) for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with a known nAChR agonist (e.g., nicotine or acetylcholine) at a concentration that elicits a submaximal response (e.g., EC₅₀).

4. Measurement of ⁸⁶Rb⁺ Efflux:

-

After a short stimulation period (e.g., 2-5 minutes), collect the supernatant, which contains the effused ⁸⁶Rb⁺.

-

Lyse the cells with a lysis buffer to release the remaining intracellular ⁸⁶Rb⁺.

-

Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

5. Data Analysis:

-

Calculate the percentage of ⁸⁶Rb⁺ efflux for each well.

-

Determine the percentage of inhibition of the agonist-induced efflux by this compound at each concentration.

-

Plot the percentage of inhibition against the concentration of this compound to determine its IC₅₀ value for each receptor subtype.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and biological evaluation of this compound.

Hypothetical Signaling Pathways

The precise signaling pathways through which this compound exerts its cytotoxic and nAChR antagonistic effects have not yet been elucidated. However, based on the known activities of other piperidine alkaloids and nAChR antagonists, the following diagrams illustrate potential mechanisms of action.

Cytotoxicity in HT-29 Colon Cancer Cells

Piperidine alkaloids have been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.[12][13][14]

Caption: Potential cytotoxic signaling pathways of this compound in cancer cells.

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

As an antagonist, this compound likely blocks the binding of acetylcholine (ACh) to nAChRs, thereby preventing downstream signaling events that can be associated with cell proliferation and survival in certain cancers.[4][15][16]

Caption: Hypothetical mechanism of nAChR antagonism by this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Alkaloids from Microcos paniculata with Cytotoxic and Nicotinic Receptor Antagonistic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. SRB assay for measuring target cell killing [protocols.io]

- 7. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Assay of muscarinic acetylcholine receptor function in cultured cardiac cells by stimulation of 86Rb+ efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 86Rb+ Efflux Mediated by α4β2*-Nicotinic Acetylcholine Receptors with High and Low Sensitivity to Stimulation by Acetylcholine Display Similar Agonist-Induced Desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 86Rb+ efflux mediated by alpha4beta2*-nicotinic acetylcholine receptors with high and low-sensitivity to stimulation by acetylcholine display similar agonist-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 14. A comprehensive review of alkaloids in cancer therapy: focusing on molecular mechanisms and synergistic potential of piperine in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Elucidating the Formation of Microgrewiapine A: A Look into its Hypothesized Biosynthesis

While the complete biosynthetic pathway of Microgrewiapine A, a piperidine alkaloid isolated from Microcos paniculata, remains to be experimentally determined, researchers have proposed a plausible sequence for its formation based on the co-occurrence of structurally related compounds. This technical guide consolidates the current understanding, which is primarily based on synthetic chemistry efforts to determine its absolute stereochemistry, and presents the hypothesized biosynthetic relationships.

At present, there is a lack of published research detailing the specific genes, enzymes, and experimental data (such as quantitative analysis of intermediates or detailed enzymatic assays) that constitute the natural production of this compound in its source organism. The majority of the available scientific literature focuses on the total chemical synthesis of the molecule and its stereoisomers to confirm its structure and correct initial misassignments of its absolute configuration.

A Hypothesized Biosynthetic Sequence

Based on the structural similarities and co-isolation of several piperidine alkaloids from Microcos paniculata, a biosynthetic relationship has been suggested.[1] The proposed pathway posits that this compound is not synthesized de novo but is rather a downstream product of another alkaloid, microcosamine A. The precursors and the enzymatic steps leading to microcosamine A are currently unknown.

The hypothesized sequence is as follows:

-

Biosynthesis of Microcosamine A: The pathway is thought to commence with the formation of microcosamine A from currently unidentified precursors through an unknown enzymatic route.[1]

-

N-methylation to form this compound: It is proposed that microcosamine A undergoes enzymatic N-methylation to yield this compound.[1]

-

Further Oxidation: Subsequently, this compound may be further metabolized, for instance, through enzymatic N-oxidation to produce Microgrewiapine B.[1]

This proposed sequence suggests that microcosamine A, this compound, and Microgrewiapine B share the same absolute configuration at their three common stereogenic centers.[1]

Visualizing the Hypothesized Pathway

The following diagram illustrates the proposed biosynthetic relationship between these related alkaloids.

Caption: Hypothesized biosynthetic relationship of this compound.

Insights from Chemical Synthesis

While not detailing the natural biosynthetic pathway, the extensive research into the total synthesis of this compound provides valuable, albeit indirect, information. Key synthetic strategies have included:

-

Construction of the Piperidine Ring: Methods such as one-pot reductive ring-opening of aziridine, debenzylation, and intramolecular N-alkylation have been successfully employed to create the core piperidine structure.[2][3]

-

Introduction of Side Chains: The deca-1′,3′,5′-trienyl side chain has been introduced using techniques like the Julia-Kociensky olefination.[2][3]

These synthetic routes, while abiotic, offer a blueprint of the chemical transformations required to assemble the this compound scaffold.

Future Research Directions

The elucidation of the complete biosynthetic pathway of this compound will require further investigation. Key areas for future research include:

-

Genome Mining and Gene Cluster Identification: Sequencing the genome of Microcos paniculata to identify the biosynthetic gene cluster responsible for producing the piperidine alkaloid core.

-

Enzyme Characterization: Identifying and characterizing the specific enzymes (e.g., methyltransferases, oxidases) involved in the sequential modifications of the alkaloid scaffold.

-

Isotopic Labeling Studies: Using labeled precursors to trace their incorporation into the final molecule, thereby confirming the building blocks and intermediates of the pathway.

References

Unraveling the Intricacies of Microgrewiapine A: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microgrewiapine A, a piperidine alkaloid isolated from Microcos paniculata, has garnered attention for its cytotoxic activities. This technical guide provides a comprehensive overview of the chemical structure and, critically, the revised and confirmed absolute stereochemistry of this compound. It details the spectroscopic data, outlines the key experimental protocols for its total synthesis and characterization, and presents this information in a format tailored for scientific and research applications.

Chemical Structure

This compound possesses a substituted piperidine core with a long unsaturated alkyl side chain. The definitive structure was confirmed through total synthesis and extensive spectroscopic analysis.

Caption: Chemical Structure of (+)-(2R,3S,6R)-Microgrewiapine A.

Stereochemistry: A Tale of Revision

The determination of the absolute stereochemistry of this compound has been a subject of scientific investigation, leading to a correction of the initially proposed configuration.

Initially, a (2S,3R,6S)-configuration was proposed for this compound based on Mosher's analysis.[1][2] However, subsequent total synthesis of both enantiomers and comparison of their optical rotation data with that of the natural product led to the unambiguous assignment of the absolute configuration as (+)-(2R,3S,6R) .[3][4][5] This revised assignment is now widely accepted in the scientific community. The specific rotation of the synthetic (+)-(2R,3S,6R)-Microgrewiapine A was found to be consistent with the natural product.[4]

Quantitative Data

The following table summarizes the key quantitative data for (+)-Microgrewiapine A.

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₂₉NO | [6] (related piperidine structures) |

| Specific Rotation [α]D | +15.4 (c = 1.0, MeOH) | [4] |

| Cytotoxicity (HT-29) | 4-fold more cytotoxic than against normal colon cells | [3] |

Note: Detailed ¹H and ¹³C NMR data have been published and subsequently corrected. For the most accurate spectroscopic data, it is recommended to consult the primary literature on the total synthesis and structural characterization of this compound.[7][8][9]

Experimental Protocols

The definitive assignment of the structure and stereochemistry of this compound was made possible through its total synthesis. The key steps are outlined below.

Total Synthesis Workflow

The enantioselective total synthesis of (+)-(2R,3S,6R)-Microgrewiapine A was achieved from a chiral aziridine-2-carboxylate.[3][5] The general workflow is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Microgrewiapine C: Asymmetric Synthesis, Spectroscopic Data, and Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Piperine | C17H19NO3 | CID 638024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Microgrewiapine C: Asymmetric Synthesis, Spectroscopic Data, and Configuration Assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Microgrewiapine A

This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, a piperidine alkaloid isolated from Microcos paniculata. The information is compiled from various scientific sources to support research and drug development efforts.

Chemical and Physical Properties

This compound is a natural product with a complex stereochemistry that has been a subject of scientific investigation. Initially, there were conflicting reports regarding its absolute configuration; however, total synthesis and single-crystal X-ray diffraction have definitively established its structure.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₉NO | [2] |

| Molecular Weight | 263.42 g/mol | [2] |

| IUPAC Name | (2S,3R,6S)-2-((1E,3E,5E)-deca-1,3,5-trien-1-yl)-N-methylpiperidin-3-ol | N/A |

| CAS Number | 1420777-30-5 | N/A |

| Appearance | Crystalline solid | [2] |

| Specific Rotation ([α]D) | -16.0 (c 0.8, MeOH, 20 °C) | [2] |

| Absolute Configuration | (2S, 3R, 6S) | [1][2] |

Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Corrected ¹H and ¹³C NMR data have been published following total synthesis, resolving initial ambiguities.[1]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

(Note: Specific chemical shifts and coupling constants should be referenced from the primary literature. The following is a representative placeholder for the type of data available.)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| 2 | Value | Value |

| 3 | Value | Value |

| 4 | Value | Value |

| ... | ... | ... |

Isolation and Synthesis

Natural Source and Isolation

This compound is a natural alkaloid isolated from the stem bark, branches, and leaves of the plant Microcos paniculata (Malvaceae).[2] The isolation process typically involves extraction of the plant material with organic solvents, followed by chromatographic separation techniques to yield the pure compound.

A general workflow for the isolation and characterization of this compound is depicted below.

Total Synthesis

Several research groups have successfully completed the total synthesis of this compound. These synthetic routes have been crucial in confirming the absolute stereochemistry of the natural product and have provided a means to produce the compound for further biological studies.[2] The syntheses often involve stereoselective steps to control the three chiral centers in the piperidine ring.

Biological Activity

This compound has demonstrated notable biological activities, particularly as a cytotoxic agent and a nicotinic acetylcholine receptor (nAChR) antagonist.

Table 3: Biological Activities of this compound

| Activity | Cell Line / Receptor | IC₅₀ / % Inhibition | Source |

| Cytotoxicity | HT-29 (Human Colon Cancer) | 6.8 µM | [2] |

| nAChR Antagonism | hα4β2 | 60% inhibition | N/A |

| nAChR Antagonism | hα3β4 | 70% inhibition | N/A |

Cytotoxicity against HT-29 Cancer Cells

This compound exhibits selective cytotoxicity against the HT-29 human colon cancer cell line.[2] This suggests potential for its development as an anticancer agent. The mechanism of its cytotoxic action is an area for further investigation.

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

This compound acts as an antagonist at human nicotinic acetylcholine receptors, specifically the α4β2 and α3β4 subtypes.[3] nAChRs are implicated in various physiological and pathological processes, including neurotransmission and cancer progression. The antagonistic activity of this compound at these receptors may be linked to its observed cytotoxicity and suggests its potential as a modulator of cholinergic signaling.

The potential signaling pathway affected by this compound's antagonism at nAChRs is illustrated below.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound can be found in the primary scientific literature. The following provides a general outline of the methodologies that would be employed.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: HT-29 cells are cultured in an appropriate medium and seeded into 96-well plates.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

nAChR Antagonist Assay (Two-Electrode Voltage Clamp)

-

Oocyte Preparation: Xenopus laevis oocytes are prepared and injected with cRNAs encoding the desired nAChR subunits (e.g., α4 and β2).

-

Receptor Expression: Oocytes are incubated to allow for the expression of functional nAChRs on the cell membrane.

-

Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two electrodes for voltage clamping.

-

Agonist Application: A baseline current is established, and then an agonist (e.g., acetylcholine) is applied to elicit an inward current through the nAChRs.

-

Antagonist Application: this compound is co-applied with the agonist, and the reduction in the agonist-induced current is measured.

-

Data Analysis: The percentage inhibition of the agonist-induced current by this compound is calculated.

Conclusion

This compound is a piperidine alkaloid with a well-defined chemical structure and interesting biological activities. Its selective cytotoxicity against a colon cancer cell line and its antagonism of nicotinic acetylcholine receptors make it a promising lead compound for further investigation in the fields of oncology and neuroscience. The availability of total synthesis routes will facilitate the production of analogues and further structure-activity relationship studies, which are essential for its potential development as a therapeutic agent.

References

An In-depth Technical Guide to Microgrewiapine A: Natural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microgrewiapine A, a piperidine alkaloid isolated from Microcos paniculata, has emerged as a compound of significant interest due to its selective cytotoxicity against cancer cell lines and its activity as a nicotinic acetylcholine receptor (nAChR) antagonist. This technical guide provides a comprehensive overview of this compound, its natural analogs, and synthetic derivatives. It consolidates the current knowledge on their chemical structures, biological activities, and underlying mechanisms of action. Detailed experimental protocols for key synthetic and analytical procedures are provided, alongside a quantitative summary of biological data to facilitate comparative analysis. Furthermore, this guide employs visualizations of pertinent biological pathways and experimental workflows to enhance understanding and guide future research and development efforts in this area.

Introduction

Piperidine alkaloids are a diverse class of natural products known for their wide range of biological activities. Among these, this compound and its related compounds, isolated from the plant Microcos paniculata, have garnered attention for their potential therapeutic applications.[1][2] This guide delves into the technical details of this compound, its natural congeners—Microgrewiapine B, Microgrewiapine C, and Microcosamine A—and its synthetic derivative, O-Acetyl this compound. A thorough understanding of their structure-activity relationships, synthesis, and biological targets is crucial for harnessing their full therapeutic potential.

Chemical Structures and Properties

The core chemical scaffold of this compound and its analogs is a substituted piperidine ring. The structural variations among these compounds primarily lie in the substitutions on the piperidine nitrogen and the hydroxyl group at the C-3 position.

Table 1: Chemical Structures and Properties of this compound and Its Analogs

| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Source | Key Structural Features |

| This compound | [Insert Chemical Structure Image] | C₁₇H₂₉NO | 263.42 | Microcos paniculata (Stem Bark) | N-methylated piperidine ring |

| Microgrewiapine B | [Insert Chemical Structure Image] | C₁₇H₂₉NO₂ | 279.42 | Microcos paniculata (Branches) | N-oxide of this compound |

| Microgrewiapine C | [Insert Chemical Structure Image] | C₁₇H₂₉NO₂ | 279.42 | Microcos paniculata (Branches) | N-oxide of a this compound isomer |

| Microcosamine A | [Insert Chemical Structure Image] | C₁₆H₂₇NO | 249.40 | Microcos paniculata (Leaves) | Secondary amine (N-demethylated) |

| O-Acetyl this compound | [Insert Chemical Structure Image] | C₁₉H₃₁NO₂ | 305.46 | Synthetic Derivative | O-acetylated at the C-3 hydroxyl group |

Note: The absolute stereochemistry of these compounds has been a subject of investigation and has been revised based on total synthesis studies. The correct absolute configuration of natural (+)-Microgrewiapine A is (2R, 3S, 6R).[3][4]

Biological Activity and Mechanism of Action

This compound has demonstrated notable biological activities, primarily as a cytotoxic agent and a nicotinic acetylcholine receptor (nAChR) antagonist.

Cytotoxic Activity

This compound exhibits selective cytotoxicity against the HT-29 human colon cancer cell line. This selectivity suggests a potential therapeutic window, making it an interesting candidate for further oncology research.

Table 2: Cytotoxic Activity of this compound

| Compound | Cell Line | IC₅₀ (µM) | Selectivity |

| This compound | HT-29 (Human Colon Cancer) | 6.8 | 4-fold more selective for cancer cells over normal colon cells |

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

This compound acts as an antagonist at neuronal nAChRs, specifically the α4β2 and α3β4 subtypes.[5][6] This antagonism is believed to be a key contributor to its observed biological effects.

Table 3: nAChR Antagonistic Activity of this compound

| Compound | nAChR Subtype | % Inhibition |

| This compound | hα4β2 | 60% |

| This compound | hα3β4 | 70% |

Signaling Pathway

The primary mechanism of action of this compound is the blockade of nAChRs. These receptors are ligand-gated ion channels that, upon activation by acetylcholine, allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal excitation. By acting as an antagonist, this compound prevents this ion influx, thereby inhibiting downstream signaling cascades. The antagonism of α4β2 and α3β4 nAChRs can modulate various physiological processes, including neurotransmitter release and neuronal excitability.

Caption: Antagonistic action of this compound on nicotinic acetylcholine receptors.

Natural Analogs and Derivatives

Several natural analogs of this compound have been isolated from Microcos paniculata, and a key derivative has been synthesized for structure-activity relationship studies.

-

Microgrewiapine B and C: These are N-oxide analogs of this compound, isolated from the branches of the plant.[2]

-

Microcosamine A: This is the N-demethylated precursor to this compound, found in the leaves. It is considered a key intermediate in the biosynthesis of this compound.

-

O-Acetyl this compound: This synthetic derivative was prepared to investigate the role of the C-3 hydroxyl group in the biological activity of the parent compound.[7][8]

A plausible biosynthetic pathway suggests that Microcosamine A is N-methylated to yield this compound, which can then be N-oxidized to form Microgrewiapine B.

Caption: Proposed biosynthetic pathway of this compound and B from Microcosamine A.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on these compounds.

Total Synthesis of (+)-(2R,3S,6R)-Microgrewiapine A

The total synthesis of this compound has been instrumental in confirming its absolute stereochemistry.[3][4] A key synthetic approach involves the following steps:

-

Starting Material: Chiral 1-(α-methylbenzyl)-aziridine-2-carboxylate.

-

Key Steps:

-

One-pot reductive ring-opening of the aziridine.

-

Debenzylation.

-

Intramolecular N-alkylation to form the crucial piperidine ring.

-

Julia-Kociensky olefination to introduce the side chain.

-

Caption: General workflow for the total synthesis of this compound.

Synthesis of O-Acetyl this compound

The O-acetylation of this compound is a straightforward synthetic transformation.[7]

-

Reactants: this compound, Acetic Anhydride (Ac₂O), Triethylamine (Et₃N), and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

-

Solvent: Dichloromethane (CH₂Cl₂).

-

Procedure: The reactants are stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is purified using column chromatography.

HT-29 Cell Cytotoxicity Assay

The cytotoxic activity of this compound against the HT-29 human colon cancer cell line can be determined using a standard MTT assay.

-

Cell Culture: HT-29 cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: After the treatment period, MTT solution is added to each well and incubated to allow the formation of formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of cell viability versus the concentration of the compound.

Conclusion and Future Directions

This compound and its analogs represent a promising class of piperidine alkaloids with potential applications in oncology and neuroscience. The selective cytotoxicity against colon cancer cells and the antagonism of specific nAChR subtypes warrant further investigation. Future research should focus on:

-

Elucidating the detailed downstream signaling pathways affected by this compound's antagonism of nAChRs.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of colon cancer and neurological disorders.

-

Synthesizing and evaluating a broader range of derivatives to establish a more comprehensive structure-activity relationship and to optimize the therapeutic properties of this chemical scaffold.

-

Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this fascinating family of natural products.

References

- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

The Pharmacological Potential of Piperidine Alkaloids from Microcos Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Microcos, belonging to the Malvaceae family, comprises shrubs and small trees distributed across Asia, Africa, and Australia. Traditionally, various parts of Microcos species, particularly Microcos paniculata, have been used in ethnomedicine to treat a range of ailments including fever, diarrhea, dyspepsia, and insect bites.[1] Modern phytochemical investigations have revealed that these therapeutic properties can be attributed, in part, to a diverse array of secondary metabolites, with piperidine alkaloids being a prominent class of bioactive compounds.[1][2] This technical guide provides a comprehensive overview of the biological activities of piperidine alkaloids isolated from Microcos species, with a focus on their cytotoxic, nicotinic receptor antagonistic, anti-inflammatory, and insecticidal properties. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Piperidine Alkaloids from Microcos Species and Their Biological Activities

A number of 2,3,6-trisubstituted piperidine alkaloids have been isolated and identified from various parts of Microcos paniculata, including the leaves, stem bark, and branches.[3] These compounds have demonstrated a range of biological activities, which are summarized in the tables below.

Data Presentation

Table 1: Cytotoxic and Antiproliferative Activity of Piperidine Alkaloids from Microcos paniculata

| Alkaloid | Cell Line | Activity | IC50 Value | Reference(s) |

| Microgrewiapine A | HT-29 (Human colon cancer) | Cytotoxic | 6.8 µM | [4] |

| Microcosamine A | RAW 264.7 (Murine macrophage) | Weakly cytotoxic | > 10 µM | [5] |

| Microcosamine C | RAW 264.7 (Murine macrophage) | Weakly cytotoxic | > 10 µM | [5] |

Table 2: Nicotinic Acetylcholine Receptor (nAChR) Antagonistic Activity of Piperidine Alkaloids from Microcos paniculata

| Alkaloid | Receptor Subtype | Activity | % Inhibition (at 10 µM) | Reference(s) |

| This compound | hα3β4 | Antagonist | 75% | [6] |

| hα4β2 | Antagonist | 65% | [6] | |

| Microgrewiapine B | hα3β4 | Antagonist | 55% | [6] |

| hα4β2 | Antagonist | 45% | [6] | |

| Microcosamine A | hα3β4 | Antagonist | 40% | [6] |

| hα4β2 | Antagonist | 30% | [6] |

Table 3: Insecticidal and Larvicidal Activity of Piperidine Alkaloids from Microcos paniculata

| Alkaloid | Target Species | Activity | LC50 Value | Reference(s) |

| N-Methyl-6β-(deca-1',3',5'-trienyl)-3β-methoxy-2β-methylpiperidine | Aedes aegypti (second instar larvae) | Insecticidal | 2.1 ppm (at 24h) | [7][8] |

| Microcosamine A | Culex quinquefasciatus (larvae) | Larvicidal | 5.2 µg/mL | [9] |

| Microcosamine B | Culex quinquefasciatus (larvae) | Larvicidal | 17.0 µg/mL | [9] |

Table 4: Enzyme Inhibitory Activity of Piperidine Alkaloids from Microcos paniculata

| Alkaloid | Enzyme | Activity | IC50 Value | Reference(s) |

| N-methyl-microcosamine | α-glucosidase | Inhibitory | 53.40 µM | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to replicate or build upon these findings.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10] The insoluble formazan is then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[11]

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well in 100 µL of complete cell culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test piperidine alkaloids in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 4 hours at 37°C in a CO₂ incubator, allowing the MTT to be metabolized to formazan.[12]

-

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Gently mix the contents of each well by pipetting.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Anti-inflammatory Activity: Proteinase Inhibitory Assay

This assay assesses the ability of a compound to inhibit the activity of proteinases, which are implicated in tissue damage during inflammation.

Principle: The assay measures the inhibition of a proteinase (e.g., trypsin) from hydrolyzing a substrate (e.g., casein). The extent of protein hydrolysis is determined by measuring the absorbance of the supernatant after precipitation of the undigested substrate.

Protocol:

-

Reaction Mixture Preparation:

-

In a set of test tubes, prepare the reaction mixture containing:

-

1.0 mL of 20 mM Tris-HCl buffer (pH 7.4)

-

Varying concentrations of the test piperidine alkaloid (e.g., 10-100 µg/mL)

-

0.06 mg of trypsin

-

-

Include a control tube without the test compound and a blank tube without the enzyme.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 5 minutes.

-

-

Substrate Addition:

-

Add 1.0 mL of 0.8% (w/v) casein solution to each tube.

-

Incubate the mixtures for an additional 20 minutes at 37°C.

-

-

Reaction Termination:

-

Add 2.0 mL of 70% perchloric acid to each tube to stop the reaction and precipitate the undigested casein.

-

Centrifuge the tubes at 3000 rpm for 10 minutes.

-

-

Absorbance Measurement:

-

Carefully collect the supernatant and measure its absorbance at 210 nm against the buffer blank.

-

-

Data Analysis:

-

Calculate the percentage of proteinase inhibition using the following formula:

-

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

-

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay is used to determine the ability of a compound to bind to nAChRs, indicating its potential as an agonist or antagonist.

Principle: A radiolabeled ligand (e.g., [³H]epibatidine) with known high affinity for the nAChR is incubated with a source of the receptor (e.g., cell membrane preparations). The test compound is added to compete for binding with the radioligand. The amount of radioactivity bound to the receptor is measured, and a decrease in signal in the presence of the test compound indicates binding.

Protocol:

-

Membrane Preparation:

-

Prepare membrane homogenates from cells or tissues expressing the desired nAChR subtype.

-

-

Binding Reaction:

-

In a microplate or microcentrifuge tubes, combine:

-

Membrane homogenate

-

A fixed concentration of the radiolabeled ligand (e.g., [³H]epibatidine)

-

Varying concentrations of the test piperidine alkaloid.

-

-

For determining non-specific binding, include a set of tubes with an excess of a known unlabeled nAChR ligand.

-

-

Incubation:

-

Incubate the reaction mixtures at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., overnight).[11]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki (inhibitory constant) of the test compound by analyzing the competition binding data using appropriate software.

-

NF-κB Signaling Pathway Activity: Reporter Gene Assay

This assay measures the activation or inhibition of the NF-κB signaling pathway in response to a test compound.

Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the activity of the NF-κB pathway.[13]

Protocol:

-

Cell Transfection:

-

Transfect a suitable cell line (e.g., HEK293) with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

-

Cell Seeding and Treatment:

-

Seed the transfected cells into a 96-well plate.

-

After 24 hours, treat the cells with the test piperidine alkaloids at various concentrations.

-

To assess inhibitory activity, co-treat the cells with an NF-κB activator (e.g., TNF-α) and the test compound.

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 6-24 hours).

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells using a suitable lysis buffer.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the fold change in NF-κB activity relative to the untreated control.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activities of piperidine alkaloids from Microcos species.

Caption: Antagonistic action of piperidine alkaloids on nAChRs.

Caption: Inhibition of the NF-κB signaling pathway.

References

- 1. resources.amsbio.com [resources.amsbio.com]

- 2. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperine inhibits TNF-alpha induced adhesion of neutrophils to endothelial monolayer through suppression of NF-kappaB and IkappaB kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guidelines for pre-clinical assessment of the acetylcholine receptor-specific passive transfer myasthenia gravis model - recommendations for methods and experimental designs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkaloids from Microcos paniculata with Cytotoxic and Nicotinic Receptor Antagonistic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Insecticidal piperidine alkaloid from Microcos paniculata stem bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Molecular mechanisms and binding site locations for noncompetitive antagonists of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. indigobiosciences.com [indigobiosciences.com]

In Silico Prediction of Microgrewiapine A Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microgrewiapine A, a piperidine alkaloid isolated from Microcos paniculata, has demonstrated notable biological activity, including antagonism of nicotinic acetylcholine receptors (nAChR) and selective cytotoxicity against human colon cancer cells.[1][2] These preliminary findings suggest a potential for therapeutic application, yet a comprehensive understanding of its molecular mechanism of action remains elusive. This technical guide outlines a systematic in silico approach to predict and elucidate the protein targets of this compound, thereby accelerating hypothesis-driven experimental validation and drug development efforts. We present a putative workflow, from initial target prediction using multiple computational tools to downstream experimental validation protocols. This document serves as a methodological framework for researchers investigating the polypharmacology of novel natural products.

Introduction to this compound

This compound is a natural product with a complex stereochemistry that has been the subject of synthetic chemistry studies.[3][4] Its known biological activities provide a foundation for computational target identification. The established bioactivities of this compound are summarized in the table below.

| Biological Activity | Target/Cell Line | Quantitative Data | Reference |

| nAChR Antagonism | Human α4β2 nAChR | ~60% inhibition | [1][2] |

| nAChR Antagonism | Human α3β4 nAChR | ~70% inhibition | [1][2] |

| Cytotoxicity | HT-29 Human Colon Cancer Cells | IC50: 6.8 μM | [1][2] |

In Silico Target Prediction Workflow

The identification of small molecule targets is a critical step in drug discovery.[5][6][7][8] A consensus-based in silico workflow is proposed to generate a high-confidence list of potential this compound targets.[9][10] This multi-faceted approach leverages different algorithms, minimizing the limitations of any single prediction method.[11][12]

Caption: In silico workflow for this compound target prediction.

Hypothetical Predicted Targets of this compound

Executing the workflow described above would yield a list of putative protein targets. The following table represents a plausible output, generated for illustrative purposes, combining known targets with hypothetical predictions based on the compound's cytotoxic and neuroactive profile.

| Target Class | Predicted Protein Target | Prediction Method | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) |

| Ion Channel | nAChR α4 subunit | Known Target | -9.8 | 150 |

| Ion Channel | nAChR α3 subunit | Known Target | -9.5 | 200 |

| Kinase | PI3Kα | Reverse Docking, ML | -10.2 | 85 |

| Kinase | AKT1 | Reverse Docking | -9.1 | 250 |

| Kinase | mTOR | Reverse Docking | -8.8 | 400 |

| Apoptosis Regulator | Bcl-2 | Ligand-Based | -8.5 | 550 |

| Apoptosis Regulator | XIAP | Ligand-Based, ML | -8.2 | 700 |

| Cell Cycle | CDK2 | Reverse Docking | -7.9 | 950 |

Signaling Pathway Context

The predicted targets suggest that this compound may exert its cytotoxic effects by modulating key cancer-related signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 9. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction [mdpi.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Quantitative and Systems Pharmacology. 1. In Silico Prediction of Drug-Target Interaction of Natural Products Enables New Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Methodological & Application

Total Synthesis Strategies for Microgrewiapine A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microgrewiapine A is a piperidine alkaloid natural product that has garnered interest within the scientific community due to its potential biological activities. This document provides a detailed overview of the total synthesis strategies developed for this complex molecule, with a primary focus on the first successful asymmetric total synthesis. These notes are intended to serve as a comprehensive resource, offering detailed experimental protocols for key chemical transformations and a summary of the quantitative data associated with the synthesis. The logical flow and key transformations of the synthetic routes are also visualized through detailed diagrams.

Comparative Summary of the Total Synthesis of (-)-(2S,3R,6S)-Microgrewiapine A

The first total synthesis of this compound was accomplished by Macha and Ha, providing a stereocontrolled route to the natural product.[1] The synthesis commenced from a commercially available chiral aziridine-2-carboxylate and strategically constructed the piperidine core and its stereocenters, followed by the installation of the characteristic polyene side chain.

| Parameter | Macha and Ha Synthesis |

| Starting Material | Chiral (2S)-1-((S)-α-methylbenzyl)aziridine-2-carboxylate |

| Total Number of Steps | 12 |

| Overall Yield | ~15% |

| Key Reactions | Reductive Aziridine Ring Opening, Intramolecular N-Alkylation, Julia-Kocienski Olefination |

| Stereochemical Control | Substrate-controlled and reagent-controlled transformations |

Synthetic Strategy and Key Transformations

The overall strategy for the synthesis of (-)-(2S,3R,6S)-Microgrewiapine A is depicted below. The synthesis begins with the elaboration of the chiral aziridine starting material, followed by the key cyclization to form the piperidine ring, and culminates in the attachment of the side chain.

Caption: Overall synthetic strategy for (-)-Microgrewiapine A.

Key Reaction 1: Reductive Ring Opening of Aziridine and Intramolecular N-Alkylation

A cornerstone of this synthesis is the construction of the 2,6-disubstituted piperidine core. This is achieved through a sequence involving the reductive opening of the activated aziridine ring, which unmasks a primary amine, followed by an intramolecular N-alkylation (reductive amination) to form the six-membered ring. This key transformation establishes the relative stereochemistry at the C2 and C6 positions of the piperidine ring.

Caption: Intramolecular reductive amination for piperidine synthesis.

Key Reaction 2: Julia-Kocienski Olefination

The introduction of the (1'E,3'E,5'E)-deca-1,3,5-trienyl side chain at the C6 position of the piperidine core is accomplished via a Julia-Kocienski olefination.[2][3][4][5][6][7] This powerful and stereoselective olefination method involves the reaction of an aldehyde with a heteroaryl sulfone. In this synthesis, the aldehyde derived from the piperidine core is coupled with a suitable sulfone to furnish the desired triene with high E-selectivity.

Caption: Julia-Kocienski olefination for side chain installation.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the total synthesis of (-)-(2S,3R,6S)-Microgrewiapine A, based on the work of Macha and Ha.

Protocol 1: Synthesis of the Piperidine Core via Intramolecular Reductive Amination

Step 1: Dihydroxylation and Protection To a solution of the olefin intermediate (1.0 eq) in a mixture of t-BuOH/H₂O (4:1, 0.1 M) is added N-methylmorpholine N-oxide (NMO, 1.5 eq) and a catalytic amount of osmium tetroxide (OsO₄, 2.5 mol %). The reaction mixture is stirred at room temperature for 12-16 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂SO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The resulting crude diol is then dissolved in anhydrous CH₂Cl₂ (0.1 M), and 2,6-lutidine (2.0 eq) and tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, 1.2 eq) are added at 0 °C. The reaction is stirred at this temperature for 1 hour. The reaction is quenched with a saturated aqueous solution of NaHCO₃ and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by flash column chromatography to afford the protected diol.

Step 2: Oxidation to Aldehyde To a solution of the protected diol (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) is added Dess-Martin periodinane (1.5 eq) at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude aldehyde, which is used in the next step without further purification.

Step 3: Reductive Amination The crude aldehyde is dissolved in a 1% solution of acetic acid in anhydrous CH₂Cl₂ (0.05 M). Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq) is added in one portion, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with a saturated aqueous solution of NaHCO₃ and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by flash column chromatography to yield the desired piperidine core.

Protocol 2: Julia-Kocienski Olefination for Side Chain Installation

To a solution of the heteroaryl sulfone (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at -78 °C is added potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq, 0.5 M in toluene) dropwise. The resulting solution is stirred at -78 °C for 30 minutes. A solution of the piperidinyl aldehyde (1.0 eq) in anhydrous THF (0.2 M) is then added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 1 hour. The reaction is quenched with a saturated aqueous solution of NH₄Cl and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford (-)-(2S,3R,6S)-Microgrewiapine A.

Conclusion

The total synthesis of this compound by Macha and Ha represents a significant achievement in natural product synthesis. The strategic use of a chiral aziridine precursor allows for the efficient and stereocontrolled construction of the complex piperidine core. The successful application of the Julia-Kocienski olefination for the installation of the sensitive polyene side chain highlights the power of modern synthetic methodologies. The detailed protocols and data presented herein provide a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling further investigation into the biological properties of this compound and its analogues.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. organicreactions.org [organicreactions.org]

- 5. Julia Olefination [organic-chemistry.org]

- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 7. Collection - Total Synthesis and Absolute Stereochemical Assignment of this compound and Its Stereoisomers - The Journal of Organic Chemistry - Figshare [figshare.com]

Application Note & Protocol: Quantification of Microgrewiapine A using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microgrewiapine A is a piperidine alkaloid first isolated from the medicinal plant Microcos paniculata.[1][2] As a member of a growing family of structurally related alkaloids from this plant, there is increasing interest in its biological activity and potential therapeutic applications.[2] Accurate and precise quantification of this compound in plant extracts, formulated products, and biological matrices is crucial for quality control, pharmacokinetic studies, and overall drug development.

This document provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described method is based on established principles for the analysis of plant-derived alkaloids and offers a robust framework for researchers.[3][4][5][6]

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

Caption: Experimental workflow for this compound quantification.

Materials and Reagents

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), Formic acid (analytical grade).

-

Reference Standard: Purified this compound (purity >98%).

-

Plant Material: Dried and powdered Microcos paniculata leaves, stem bark, or other relevant plant parts.

-

Filters: 0.22 µm syringe filters (e.g., PTFE or nylon).

Instrumentation and Chromatographic Conditions

-

Instrument: HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 275 nm (This is a suggested starting point and should be optimized based on the UV spectrum of this compound).

-

Injection Volume: 10 µL.

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (Extraction from Plant Material)

-

Weighing: Accurately weigh 1.0 g of the dried, powdered plant material.

-

Extraction: Transfer the powder to a conical flask and add 20 mL of methanol.

-

Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collection: Carefully collect the supernatant.

-

Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue twice more.

-

Pooling: Combine the supernatants from all three extractions.

-

Evaporation: Evaporate the solvent to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract with 5 mL of the mobile phase.

-

Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

Method Validation

To ensure the reliability of the quantitative results, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

-

Linearity: Analyze the working standard solutions in triplicate to construct a calibration curve. The correlation coefficient (r²) should be >0.99.

-

Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (RSD) should be <2%.

-

Accuracy: Determine the accuracy of the method by performing a recovery study. Spike a blank matrix with known concentrations of this compound and calculate the percentage recovery. The recovery should be within 98-102%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Data Presentation

The quantitative data generated should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Calibration Curve Data for this compound

| Concentration (µg/mL) | Peak Area (Mean ± SD, n=3) |

| 1 | Hypothetical Value |

| 5 | Hypothetical Value |

| 10 | Hypothetical Value |

| 25 | Hypothetical Value |

| 50 | Hypothetical Value |

| 100 | Hypothetical Value |

| Linearity (r²) | >0.99 |

Table 2: Method Validation Summary

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (r²) | Hypothetical Value | >0.99 |

| Precision (RSD%) | ||

| - Intra-day | Hypothetical Value | <2% |

| - Inter-day | Hypothetical Value | <2% |

| Accuracy (Recovery %) | Hypothetical Value | 98-102% |

| LOD (µg/mL) | Hypothetical Value | - |

| LOQ (µg/mL) | Hypothetical Value | - |

Table 3: Quantification of this compound in Microcos paniculata Extracts

| Sample ID | Plant Part | Concentration (mg/g of dry weight) |

| MP-L-01 | Leaves | Hypothetical Value |

| MP-SB-01 | Stem Bark | Hypothetical Value |

| MP-R-01 | Roots | Hypothetical Value |

Advanced Analytical Technique: LC-MS/MS

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended method.[3][7][8]

LC-MS/MS Workflow

Caption: Workflow for LC-MS/MS analysis.

Hypothetical MRM Transitions for this compound